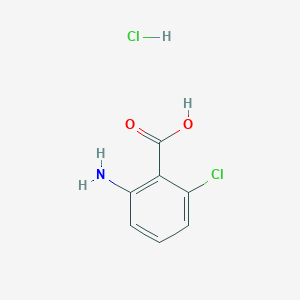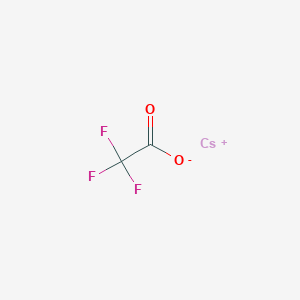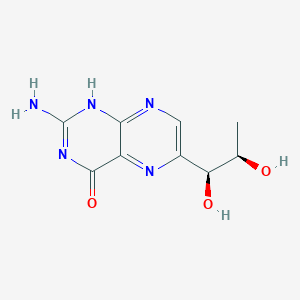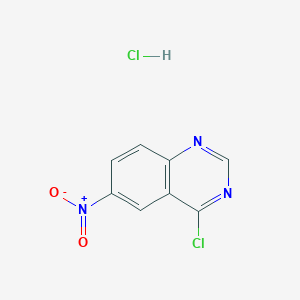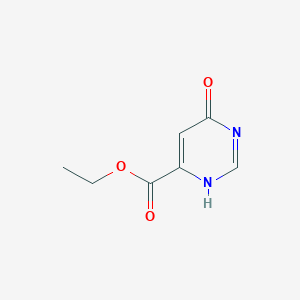
2'-O-Methyl Uridine
Overview
Description
2'-O-Methyl Uridine is a useful research compound. Its molecular formula is C10H14N2O6 and its molecular weight is 258.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Conformational Study : A study by Hruska et al. (1973) found that 2'-O-methylation has little effect on the three-dimensional structure of a nucleoside at the monomer level in an aqueous environment (Hruska, Mak, Singh, & Shugar, 1973).
Synthetic Approaches : Parmentier et al. (1994) described a convergent synthesis of 2'-O-methyl uridine, highlighting its synthetic accessibility (Parmentier, Schmitt, Dollé, & Luu, 1994).
Protective Method Development : Akiyama et al. (1990) developed a method for the selective protection of uridine, including the synthesis of 2'-O-Methyluridine (Akiyama, Nishimoto, & Ozaki, 1990).
RNA Secondary Structure Detection : Granqvist and Virta (2015) described a 2'-O-Methyluridine derivative as a sensitive (19)F NMR sensor for detecting RNA secondary structures (Granqvist & Virta, 2015).
Pharmacological Applications : In a study by Simeó et al. (2009), this compound derivatives were enzymatically acylated, demonstrating potential pharmacological applications (Simeó, Sinisterra, & Alcántara, 2009).
Electrochemistry of Modified Nucleotides : Whittemore et al. (1999) studied the electrochemistry of anthraquinone-oligodeoxynucleotide conjugates, including this compound, for potential applications in DNA sensors (Whittemore, Mullenix, Inamati, Manoharan, Cook, Tuinman, Baker, & Chambers, 1999).
Impact on tRNA Conformation : Kawai et al. (1992) explored the role of 2'-O-methylation in stabilizing the C3'-endo form of tRNA, indicating its significance in tRNA structure and function (Kawai, Yamamoto, Kamimura, Masegi, Sekine, Hata, Iimori, Watanabe, Miyazawa, & Yokoyama, 1992).
Chemical Modification Studies : Baczynskyj et al. (1968) studied the structure of a nucleoside isolated from yeast transfer RNA, contributing to the understanding of nucleoside modifications (Baczynskyj, Biemann, & Hall, 1968).
RNA Hybridization Properties : Sekine et al. (2011) synthesized 2'-O-Methylated oligoribonucleotides incorporating 2'-O-naphthyluridines, studying their hybridization properties for potential RNA-based applications (Sekine, Oeda, Iijima, Taguchi, Ohkubo, & Seio, 2011).
Enzyme-Specified Profiling : Carter et al. (2019) developed FICC-Seq, a method for profiling methyl-5-uridine in cellular RNA, demonstrating the use of this compound in genomic research (Carter, Emmett, Mozos, Kotter, Helm, Ule, & Hussain, 2019).
properties
IUPAC Name |
1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O6/c1-17-8-7(15)5(4-13)18-9(8)12-3-2-6(14)11-10(12)16/h2-3,5,7-9,13,15H,4H2,1H3,(H,11,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUXMRMBWZCMEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=CC(=O)NC2=O)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



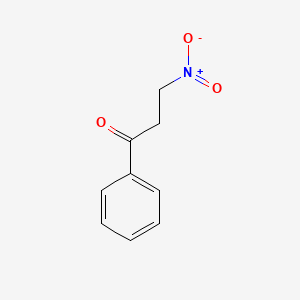
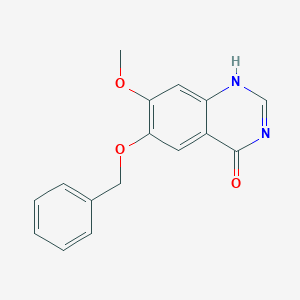
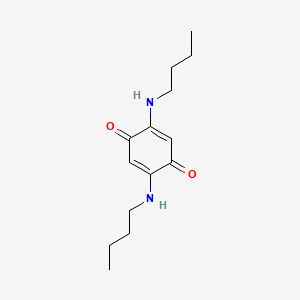
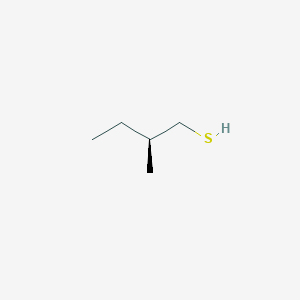
![4,4,8,10,14-pentamethyl-17-(2,6,6-trimethyloxan-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B7888538.png)
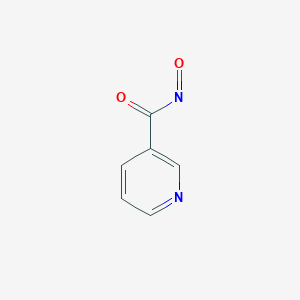
![tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylatecas](/img/structure/B7888549.png)
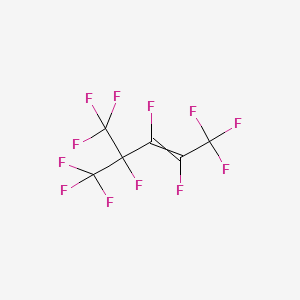
![7-Bromobicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B7888570.png)
